Tetrazine-PEG7-amine hydrochloride

Bioconjugation ADC Linker Technology Click Chemistry

Tetrazine-PEG7-amine hydrochloride is a heterobifunctional linker belonging to the class of tetrazine-PEG-amine reagents, specifically designed for bioorthogonal click chemistry and as a cleavable linker for Antibody-Drug Conjugates (ADCs). It features a 1,2,4,5-tetrazine group that enables rapid and selective inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes like trans-cyclooctene (TCO), and a primary amine functional group for further conjugation to biomolecules.

Molecular Formula C26H43ClN6O8
Molecular Weight 603.1 g/mol
Cat. No. B12398395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazine-PEG7-amine hydrochloride
Molecular FormulaC26H43ClN6O8
Molecular Weight603.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN)C2=NN=CN=N2.Cl
InChIInChI=1S/C26H42N6O8.ClH/c27-6-8-35-10-12-37-14-16-39-18-20-40-19-17-38-15-13-36-11-9-34-7-5-25(33)28-21-23-1-3-24(4-2-23)26-31-29-22-30-32-26;/h1-4,22H,5-21,27H2,(H,28,33);1H
InChIKeyYSPZOKYIHWWTJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrazine-PEG7-amine hydrochloride: A High-Purity, PEG7-Equipped Click Chemistry Linker for ADC and Bioconjugation


Tetrazine-PEG7-amine hydrochloride is a heterobifunctional linker belonging to the class of tetrazine-PEG-amine reagents, specifically designed for bioorthogonal click chemistry and as a cleavable linker for Antibody-Drug Conjugates (ADCs) [1]. It features a 1,2,4,5-tetrazine group that enables rapid and selective inverse electron-demand Diels-Alder (IEDDA) reactions with strained alkenes like trans-cyclooctene (TCO), and a primary amine functional group for further conjugation to biomolecules . The linker incorporates a seven-unit polyethylene glycol (PEG7) spacer, which is critical for enhancing aqueous solubility and providing a flexible, extended bridge between the two reactive groups . It is supplied as a hydrochloride salt, a formulation that improves its handling and long-term stability [2].

Why Tetrazine-PEG7-amine hydrochloride Cannot Be Interchanged with Other Tetrazine-Amine Linkers


The performance of tetrazine-amine linkers in demanding applications like ADC synthesis and in vivo bioconjugation is not dictated by the tetrazine group alone. Critical, non-interchangeable differences in reaction kinetics, linker stability, and the length of the PEG spacer can drastically alter experimental outcomes. The choice between an unsubstituted tetrazine and a methyltetrazine directly impacts both the speed of the click reaction and the reagent's shelf-life and stability in aqueous buffers [1]. Simultaneously, the length of the PEG spacer (e.g., PEG4 vs. PEG7) is a key determinant of a conjugate's solubility, the distance it can bridge between two molecules, and its ability to mitigate aggregation and steric hindrance [2]. Therefore, substituting Tetrazine-PEG7-amine hydrochloride with a seemingly similar analog can lead to suboptimal conjugation efficiency, unexpected degradation, or poor pharmacokinetic properties of the final bioconjugate.

Quantitative Differentiation Guide: Tetrazine-PEG7-amine hydrochloride vs. Key Comparators


PEG7 Spacer Enables Superior Aqueous Solubility vs. PEG4 and No-PEG Tetrazines

The PEG7 spacer in Tetrazine-PEG7-amine hydrochloride provides significantly enhanced aqueous solubility compared to shorter PEG linkers or tetrazines without a PEG chain. While a Tetrazine-NHS Ester lacking a PEG spacer is explicitly not recommended for protein labeling in aqueous buffers due to poor solubility , the PEG7 spacer in this compound and similar long-chain PEG linkers confers high water solubility, a prerequisite for efficient bioconjugation in physiological environments [1]. This difference is stark: a reagent without a PEG chain is functionally unusable for many aqueous applications, whereas the PEG7 linker is designed for them.

Bioconjugation ADC Linker Technology Click Chemistry Aqueous Solubility

Unsubstituted Tetrazine Core Enables Faster IEDDA Kinetics Compared to Methyltetrazine Analogs

The core unsubstituted tetrazine group in Tetrazine-PEG7-amine hydrochloride is directly responsible for its exceptionally rapid click chemistry kinetics. In a direct comparison, an unsubstituted tetrazine-amine exhibits a faster reaction rate than its methyltetrazine counterpart . Furthermore, unsubstituted tetrazine derivatives like Tetrazine-Acid and Tetrazine-NHS Ester are reported to have exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO), achieving rate constants up to 30,000 M⁻¹s⁻¹ . In contrast, methyl-substituted tetrazines, while more stable, react significantly slower, with reported rate constants on the order of ~1,000 M⁻¹s⁻¹ [1].

Bioorthogonal Chemistry IEDDA Reaction Kinetics Click Chemistry Rate

High Commercial Purity (≥99%) Reduces Impurity-Driven Variability in Conjugation

Reproducibility in ADC synthesis and bioconjugation is directly linked to the purity of the linker. Tetrazine-PEG7-amine hydrochloride is commercially available with a purity of ≥99% from a major supplier . This is notably higher than some common methyltetrazine-PEG analogs, which are frequently specified at ≥95% or ≥98% purity [1]. Higher purity minimizes the presence of non-reactive or cross-reactive impurities that can compete with the intended conjugation reaction, lowering yield and complicating purification of the final ADC or bioconjugate.

ADC Development Bioconjugation Quality Control Linker Purity

Longer PEG7 Spacer Optimizes Distance and Reduces Aggregation vs. PEG4 Linkers

The 7-unit PEG spacer (PEG7) in this compound provides a longer, more flexible bridge between the tetrazine and amine groups compared to the more common PEG4 variant. Longer PEG chains are well-established to enhance solubility and reduce the risk of aggregation of the final bioconjugate . Specifically, PEG chains of around 2000 Da (approximately 45 units) can extend in vivo half-life by 3-10 times, with the PEG7 chain being an intermediate step along this beneficial continuum [1]. In contrast, a shorter PEG4 spacer, while still beneficial, provides a less effective shield against hydrophobic interactions and offers less distance to mitigate steric hindrance from large biomolecules like antibodies .

ADC Linker PEGylation Bioconjugate Stability Protein Aggregation

Optimal Use Cases for Tetrazine-PEG7-amine hydrochloride Based on Quantitative Differentiation


Synthesis of High-Performance Antibody-Drug Conjugates (ADCs)

Tetrazine-PEG7-amine hydrochloride is ideally suited for constructing next-generation ADCs. Its high commercial purity (≥99%) ensures more predictable and efficient initial conjugation to an antibody scaffold, reducing the formation of undesired byproducts . The PEG7 spacer is critical for minimizing aggregation of the final ADC and mitigating steric hindrance around the antibody binding site, a common issue with shorter linkers [3]. Furthermore, its unsubstituted tetrazine core enables rapid, copper-free click chemistry for attaching a TCO-modified drug payload, streamlining the manufacturing process and preserving the activity of sensitive cytotoxins .

Rapid, High-Yield Bioconjugation of Low-Concentration Biomolecules

For applications where the target biomolecule is scarce or expensive, the exceptionally fast kinetics of the unsubstituted tetrazine group in this compound provide a distinct advantage . The reaction proceeds efficiently at low concentrations and in aqueous buffers, thanks to the compound's high water solubility conferred by the PEG7 chain and hydrochloride salt form [3]. This makes Tetrazine-PEG7-amine hydrochloride a powerful tool for site-specific labeling of proteins, peptides, or nucleic acids for applications in live-cell imaging, molecular diagnostics, and targeted delivery, where speed and efficiency in a biocompatible environment are paramount .

Design of Complex, Multi-Component Imaging and Therapeutic Probes

The heterobifunctional nature of this linker—combining an ultra-fast tetrazine click handle with a versatile primary amine—makes it a cornerstone for modular probe design. Researchers can use the amine group to covalently attach the linker to a wide variety of payloads, such as fluorophores, chelators for PET/SPECT imaging, or nanoparticles . The stable yet reactive tetrazine group is then available for a final, bioorthogonal assembly step with a targeting vector (e.g., a TCO-modified antibody or peptide) [3]. The extended PEG7 spacer provides the necessary flexibility and solubility to ensure that the final, complex probe remains functional and non-aggregated in a biological milieu .

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